molecular formula C8H6BrClO2 B13853477 2-Bromo-3-chloro-4-methoxybenzaldehyde

2-Bromo-3-chloro-4-methoxybenzaldehyde

Cat. No.: B13853477
M. Wt: 249.49 g/mol
InChI Key: BXOQRJXZRDMJNZ-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-4-methoxybenzaldehyde is a halogenated aromatic aldehyde with the molecular formula C₈H₆BrClO₂. Its structure features a benzaldehyde core substituted with bromine (Br) at position 2, chlorine (Cl) at position 3, and a methoxy group (-OCH₃) at position 2. This compound is synthesized via electrophilic aromatic substitution or halogenation reactions, as exemplified by the bromination of isovanillin derivatives under acidic conditions .

Properties

Molecular Formula

C8H6BrClO2

Molecular Weight

249.49 g/mol

IUPAC Name

2-bromo-3-chloro-4-methoxybenzaldehyde

InChI

InChI=1S/C8H6BrClO2/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-4H,1H3

InChI Key

BXOQRJXZRDMJNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloro-4-methoxybenzaldehyde typically involves the bromination and chlorination of 4-methoxybenzaldehyde. The process can be carried out using bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction conditions often include controlled temperatures and solvent systems to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of 2-Bromo-3-chloro-4-methoxybenzaldehyde follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Safety measures are crucial due to the handling of halogens and catalysts.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-chloro-4-methoxybenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: KMnO4 or CrO3 in acidic or basic conditions.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents.

Major Products:

    Substitution: Derivatives with different functional groups replacing bromine or chlorine.

    Oxidation: 2-Bromo-3-chloro-4-methoxybenzoic acid.

    Reduction: 2-Bromo-3-chloro-4-methoxybenzyl alcohol.

Scientific Research Applications

2-Bromo-3-chloro-4-methoxybenzaldehyde is utilized in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceutical compounds with antimicrobial or anticancer properties.

    Industry: Used in the production of agrochemicals, dyes, and fragrances.

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-4-methoxybenzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The presence of bromine and chlorine atoms can enhance the compound’s reactivity and specificity towards certain biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 2-bromo-3-chloro-4-methoxybenzaldehyde, differing in substituent type, position, or functional groups. Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Comparative Analysis of 2-Bromo-3-chloro-4-methoxybenzaldehyde and Analogues

Compound Name Molecular Formula Substituents (Positions) Key Properties/Applications References
2-Bromo-3-chloro-4-methoxybenzaldehyde C₈H₆BrClO₂ Br (2), Cl (3), -OCH₃ (4) High reactivity due to halogenation; potential anticancer precursor
2-Bromo-3-hydroxy-4-methoxybenzaldehyde C₈H₇BrO₃ Br (2), -OH (3), -OCH₃ (4) Lower stability (hydroxyl prone to oxidation); used in antioxidant studies
4-Bromo-3-chloro-2-methylbenzaldehyde C₈H₆BrClO Br (4), Cl (3), -CH₃ (2) Steric hindrance from methyl group reduces electrophilicity; lower solubility
2-Bromo-3,4-dimethoxybenzaldehyde C₉H₉BrO₃ Br (2), -OCH₃ (3,4) Enhanced electron density improves solubility; intermediate in organic synthesis
2-Bromo-3-chloro-6-fluoro-4-methylbenzaldehyde C₈H₅BrClFO Br (2), Cl (3), F (6), -CH₃ (4) Fluorine enhances metabolic stability; studied in medicinal chemistry

Substituent Effects on Reactivity and Stability

  • Halogen Position and Electronic Effects :

    • The 2-bromo-3-chloro configuration in the target compound creates strong electron-withdrawing effects, polarizing the aromatic ring and increasing the aldehyde's electrophilicity. This contrasts with 4-bromo-3-chloro-2-methylbenzaldehyde (), where bromine at position 4 reduces direct conjugation with the aldehyde, diminishing reactivity .
    • Hydroxyl vs. Chlorine : Replacing chlorine with a hydroxyl group (as in 2-bromo-3-hydroxy-4-methoxybenzaldehyde , ) introduces hydrogen-bonding capacity but reduces stability due to oxidative sensitivity .
  • Methoxy vs. Methyl Groups :

    • The methoxy group (-OCH₃) at position 4 in the target compound enhances solubility in polar solvents compared to 4-bromo-3-chloro-2-methylbenzaldehyde , where the methyl group (-CH₃) increases hydrophobicity .
  • Fluorine Substitution :

    • 2-Bromo-3-chloro-6-fluoro-4-methylbenzaldehyde () demonstrates how fluorine at position 6 improves metabolic stability and bioavailability, a feature absent in the target compound .

Physicochemical Properties

  • Molecular Weight and Polarity :

    • The target compound (MW: ~265.5 g/mol) has higher polarity than its methyl-substituted analogue (MW: 233.49 g/mol, ) due to the methoxy group .
    • Fluorinated derivatives (e.g., , MW: 251.48 g/mol) exhibit unique dipole moments, enhancing their utility in drug design .
  • Melting Points and Crystallinity :

    • While direct data for the target compound is unavailable, analogues like 2-bromo-3,4-dimethoxybenzaldehyde () show higher crystallinity (m.p. 82–85°C for derivatives) due to symmetric substitution patterns .

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